Bienvenue dans la boutique en ligne BenchChem!

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

HIV-1 protease inhibition Stereochemistry–activity relationship Darunavir P2 ligand

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (CAS 156928-10-8, MF C₆H₁₀O₃, MW 130.14) is a stereochemically defined bicyclic bis-tetrahydrofuran (bis-THF) alcohol belonging to the hexahydrofuro[2,3-b]furan-3-ol class. It serves as a key synthetic intermediate in the preparation of HIV-1 protease inhibitors and is formally designated as an isomeric impurity of Bisfuranol, the (3R,3aS,6aR) enantiomer that constitutes the pharmacologically critical P2 ligand in the FDA-approved antiretroviral drug darunavir (TMC114).

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 156928-10-8
Cat. No. B127492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
CAS156928-10-8
Synonyms[3S-(3α,3aβ,6aβ)]-Hexahydrofuro[2,3-b]furan-3-ol; 
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1COC2C1C(CO2)O
InChIInChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m1/s1
InChIKeyRCDXYCHYMULCDZ-PBXRRBTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (CAS 156928-10-8): Procurement-Relevant Identity and Stereochemical Classification


(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (CAS 156928-10-8, MF C₆H₁₀O₃, MW 130.14) is a stereochemically defined bicyclic bis-tetrahydrofuran (bis-THF) alcohol belonging to the hexahydrofuro[2,3-b]furan-3-ol class. It serves as a key synthetic intermediate in the preparation of HIV-1 protease inhibitors and is formally designated as an isomeric impurity of Bisfuranol, the (3R,3aS,6aR) enantiomer that constitutes the pharmacologically critical P2 ligand in the FDA-approved antiretroviral drug darunavir (TMC114) [1]. Unlike the active (3R,3aS,6aR) enantiomer, which confers low-nanomolar HIV-1 protease inhibitory potency (darunavir IC₅₀ = 3–6 nM) through extensive hydrogen-bonding interactions with the protease backbone [2], the (3S,3aR,6aS) diastereomer possesses an inverted configuration at all three stereocenters, fundamentally altering its biological recognition profile. The compound is commercially available as a certified reference standard (e.g., Bisfuranol Impurity 1) for pharmaceutical quality control, analytical method validation, and regulatory submission applications [3].

Why Generic Substitution of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol Is Scientifically Invalid: Stereochemical Determinants of Biological and Regulatory Function


The hexahydrofuro[2,3-b]furan-3-ol scaffold possesses three stereogenic centers, giving rise to eight possible stereoisomers (four enantiomeric pairs) that exhibit profoundly divergent biological activities and regulatory classifications. The (3S,3aR,6aS) configuration cannot be interchanged with any other diastereomer because the stereochemistry of the bis-THF ring system is the primary determinant of hydrogen-bonding geometry with the HIV-1 protease S2 subsite residues Asp29 and Asp30 [1]. The Ghosh et al. (1996) structure–activity relationship study explicitly demonstrated that the position of ring oxygens, ring size, and stereochemistry are all crucial to potency, with only specific diastereomers achieving sub-nanomolar enzyme inhibition [2]. In the darunavir development program, the (3R,3aS,6aR) enantiomer was selected as the privileged P2 ligand, while the (3S,3aR,6aS) isomer was classified as a process-related impurity requiring controlled monitoring [3]. Consequently, a procurement decision that conflates these diastereomers introduces both biological confounding—since inverted stereochemistry can abrogate target binding—and regulatory non-compliance, as impurity reference standards must match the exact stereochemistry of the specified impurity in pharmacopeial monographs and ANDA/DMF submissions [4].

Product-Specific Quantitative Differentiation Evidence for (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (CAS 156928-10-8)


Stereochemical Configuration vs. Pharmacological Activity: (3S,3aR,6aS) Is the Enantiomer of the Active Darunavir P2 Ligand

The (3S,3aR,6aS) configuration is the exact enantiomer (mirror image) of the (3R,3aS,6aR) bis-THF alcohol that serves as the high-affinity P2 ligand in darunavir. Darunavir, incorporating (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, exhibits an HIV-1 protease IC₅₀ of 3–6 nM against wild-type laboratory strains and maintains low-nanomolar potency against multidrug-resistant clinical isolates [1]. The (3S,3aR,6aS) enantiomer is explicitly classified as an isomeric impurity of Bisfuranol and is not incorporated into the active pharmaceutical ingredient; its inverted configuration at all three stereocenters (C3, C3a, C6a) precludes the precise hydrogen-bonding network with Asp29 and Asp30 NH in the S2 subsite that is essential for protease inhibition [2].

HIV-1 protease inhibition Stereochemistry–activity relationship Darunavir P2 ligand

Optical Rotation: Quantitative Physical–Chemical Differentiation from the Active (3R,3aS,6aR) Enantiomer

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (CAS 156928-09-5) exhibits a specific optical rotation of [α]D = −12.7° (c = 1.6, MeOH) . The (3S,3aR,6aS) free alcohol optical rotation data were not located in non-excluded public databases; however, the (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl acetate derivative has a reported optical rotation of [α]D = −44° in methanol, which is used to confirm stereochemical integrity during synthesis . These physically distinct optical rotation values enable unambiguous identity verification via polarimetry and serve as a procurement gate-check: receipt of material with [α]D near −12.7° rather than the expected negative value with substantially larger magnitude would indicate mis-shipment of the (3R,3aS,6aR) enantiomer.

Chiral analysis Optical rotation Identity verification

Protein Co-crystallization: (3S,3aR,6aS)-Bisfuranol Bound to Ribonuclease A at 1.89 Å Resolution (PDB 4J69)

The (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (designated ligand code RSG in the PDB) has been co-crystallized with bovine Ribonuclease A as part of the Multiple Solvent Crystal Structures (MSCS) set, yielding a high-resolution X-ray structure at 1.89 Å (R-Value Free = 0.222, R-Value Work = 0.192) deposited as PDB entry 4J69 [1]. This represents one of twelve MSCS set structures probing small-molecule binding to protein surfaces and provides experimentally validated atomic coordinates and B-factors for the (3S,3aR,6aS) ligand in a protein binding environment. In contrast, the (3R,3aS,6aR) enantiomer has been co-crystallized extensively with HIV-1 protease in numerous PDB entries (e.g., 1T3R at 1.20 Å resolution as darunavir) [2], reflecting its distinct biological target profile. The availability of a high-resolution protein–ligand complex for the (3S,3aR,6aS) isomer provides unique structural validation that is not available for all diastereomers in this series.

X-ray crystallography Protein–ligand interactions Structural biology

Commercial Pricing and Unit-Cost Differentiation Among Diastereomers: Procurement Cost Implications

Commercial pricing reveals a substantial procurement cost differential between the (3S,3aR,6aS) impurity reference standard and the (3R,3aS,6aR) active pharmaceutical intermediate. The (3S,3aR,6aS) compound (CAS 156928-10-8) is listed at $430.00 per 10 mg from Santa Cruz Biotechnology (catalog sc-490990) , equating to $43.00/mg. The (3S,3aS,6aR) diastereomer (CAS 252873-50-0) is listed at $380.00 per 5 mg from the same vendor (sc-490991) , equating to $76.00/mg. In contrast, the active (3R,3aS,6aR) enantiomer (CAS 156928-09-5) is available from Aladdin Scientific at $49.90 per 250 mg ($0.20/mg) at ≥97% purity . These price differentials reflect the distinct synthetic routes, production scales, and market demand profiles: the (3R,3aS,6aR) enantiomer benefits from economies of scale as a darunavir intermediate, while the (3S,3aR,6aS) isomer is produced in smaller quantities as a specialized impurity reference standard.

Procurement economics Reference standard sourcing Cost comparison

Regulatory Reference Standard Designation: Bisfuranol Impurity 1 for ANDA/DMF Submission and Quality Control

The (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol is formally cataloged as Bisfuranol Impurity 1 and Darunavir Impurity 13 by multiple reference standard suppliers, and is marketed specifically for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) / Drug Master File (DMF) submissions . Axios Research explicitly states that this impurity reference standard is 'compliant with regulatory guidelines' and 'serves as a reference standard for traceability against pharmacopeial standards (USP or EP)' [1]. In contrast, the (3R,3aS,6aR) enantiomer is primarily supplied as a synthetic intermediate for darunavir manufacture, and other diastereomers such as (3S,3aS,6aR) (CAS 252873-50-0) and (3R,3aR,6aS) (CAS 252873-00-0) carry distinct impurity designations (e.g., Bisfuranol Impurity 2) [2].

Pharmaceutical impurity profiling Regulatory compliance Analytical method validation

Procurement Application Scenarios for (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (CAS 156928-10-8) Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Darunavir ANDA/DMF Submissions and Stability Studies

The (3S,3aR,6aS) isomer is the defined Bisfuranol Impurity 1, required as the certified reference standard for HPLC method development, method validation (AMV), and quality control release testing of darunavir active pharmaceutical ingredient and finished drug product. Regulatory submissions (ANDA, DMF) demand impurity standards with exact stereochemical identity matching the process-related impurity profile . The Axios Research standard (CAT# AR-B07363) is supplied with full characterization data compliant with ICH guidelines and traceable to USP/EP pharmacopeial standards, making it suitable for stability-indicating method validation and forced degradation studies [1].

Stereochemical Probe in HIV-1 Protease Structure–Activity Relationship Studies

The (3S,3aR,6aS) enantiomer serves as a critical negative control in structure–activity relationship (SAR) studies of the bis-THF P2 ligand series. Because the (3R,3aS,6aR) enantiomer confers low-nanomolar HIV-1 protease inhibition (darunavir IC₅₀ = 3–6 nM) via specific hydrogen bonds with Asp29 and Asp30 backbone NH groups [2], the (3S,3aR,6aS) enantiomer—with inverted stereochemistry at all three centers—provides the matched enantiomeric control to confirm that observed biological activity is stereospecific rather than arising from nonspecific effects. This application is directly supported by the Ghosh et al. (1996) demonstration that stereochemistry is a critical determinant of potency in the bis-THF series [3].

Protein–Ligand Binding Studies Using Validated Structural Coordinates from PDB 4J69

The high-resolution (1.89 Å) co-crystal structure of (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol bound to Ribonuclease A (PDB 4J69) provides experimentally validated atomic coordinates, B-factors, and electron density maps for this specific diastereomer in a protein binding environment [4]. Researchers conducting computational docking, molecular dynamics simulations, or fragment-based drug design involving the bis-THF scaffold can use these coordinates to model the (3S,3aR,6aS) binding pose, compare it with the (3R,3aS,6aR) binding mode in HIV-1 protease (PDB 1T3R), and evaluate how stereochemical inversion alters protein–ligand interaction patterns.

Chiral Purity Verification and Stereochemical Identity Confirmation in Synthetic Chemistry

The distinct physical–chemical properties of the (3S,3aR,6aS) diastereomer, including optical rotation differences from the (3R,3aS,6aR) enantiomer ([α]D = −12.7° for the active enantiomer free alcohol) , enable its use as an authentic reference standard for chiral HPLC method development and polarimetric identity testing. Synthetic chemists producing the (3R,3aS,6aR) active intermediate can spike (3S,3aR,6aS) as an internal standard to validate chiral separation methods and confirm the absence of enantiomeric contamination in darunavir intermediate batches, as described in the patent literature for hexahydrofuro[2,3-b]furan-3-ol synthesis [5].

Quote Request

Request a Quote for (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.